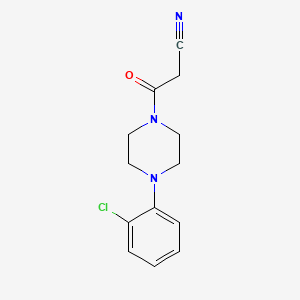
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is a heterocyclic compound that features both benzothiazole and pyrazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring, known for its biological activity, combined with the pyrazine ring, which is often found in pharmacologically active compounds, makes this molecule a promising candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrazine derivative. One common method includes the reaction of 2-aminobenzothiazole with N,N-dimethylpyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxide or sulfone derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to the biological activity of the benzothiazole ring.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known activity of benzothiazole derivatives against various cancer cell lines.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzothiazole ring is known to inhibit certain enzymes, which could explain its biological activity. Additionally, the pyrazine ring may interact with DNA or proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyrazine: Lacks the N,N-dimethylcarboxamide group but shares the core structure.
3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of the pyrazine ring.
N-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Features a quinazoline ring instead of the pyrazine ring.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is unique due to the combination of the benzothiazole and pyrazine rings, which are both known for their biological activity. This dual functionality makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-18(2)14(19)12-11(15-7-8-16-12)13-17-9-5-3-4-6-10(9)20-13/h3-8H,1-2H3 |
InChI Key |
RPJDGDWDOSPFNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


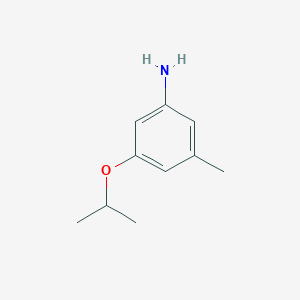

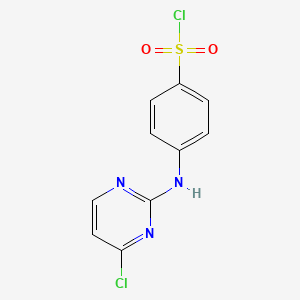
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
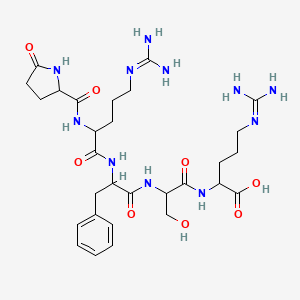

![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
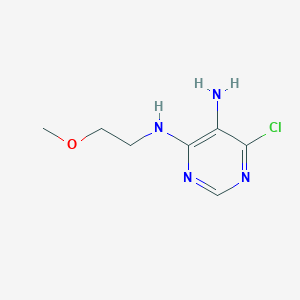
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
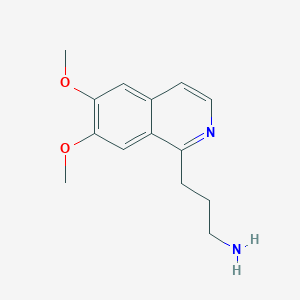
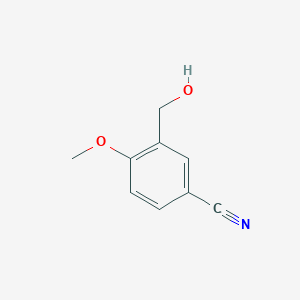
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
